molecular formula C9H20OSi B14622805 4-Methyl-2-(trimethylsilyl)pent-1-en-3-ol CAS No. 58649-15-3

4-Methyl-2-(trimethylsilyl)pent-1-en-3-ol

Cat. No.: B14622805
CAS No.: 58649-15-3
M. Wt: 172.34 g/mol
InChI Key: ZGLPUBMPPPGWBX-UHFFFAOYSA-N
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Description

4-Methyl-2-(trimethylsilyl)pent-1-en-3-ol is an organic compound with the molecular formula C9H20OSi It is a secondary alcohol with a trimethylsilyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(trimethylsilyl)pent-1-en-3-ol can be achieved through several methods. One common approach involves the reaction of N-(Trimethylsilyl)imidazole with acetylacetone. This reaction typically occurs under mild conditions and results in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(trimethylsilyl)pent-1-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alkanes or other reduced derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes.

Scientific Research Applications

4-Methyl-2-(trimethylsilyl)pent-1-en-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Methyl-2-(trimethylsilyl)pent-1-en-3-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, while the trimethylsilyl group can influence the compound’s reactivity and stability. These interactions can affect molecular pathways and biological processes, making the compound useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(trimethylsilyl)pent-1-en-3-ol is unique due to its specific arrangement of the trimethylsilyl group and the hydroxyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

58649-15-3

Molecular Formula

C9H20OSi

Molecular Weight

172.34 g/mol

IUPAC Name

4-methyl-2-trimethylsilylpent-1-en-3-ol

InChI

InChI=1S/C9H20OSi/c1-7(2)9(10)8(3)11(4,5)6/h7,9-10H,3H2,1-2,4-6H3

InChI Key

ZGLPUBMPPPGWBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=C)[Si](C)(C)C)O

Origin of Product

United States

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